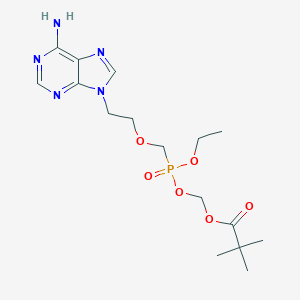
2-Acetylamino-5-Mercapto-1,3,4-Thiadiazol
Übersicht
Beschreibung
N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamid: ist eine chemische Verbindung, die zur Klasse der 1,3,4-Thiadiazolderivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, antifungale und antikanzerogene Eigenschaften . Das Vorhandensein des Thiadiazolrings, der Schwefel- und Stickstoffatome enthält, trägt zu den einzigartigen chemischen und biologischen Eigenschaften der Verbindung bei.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamid beinhaltet typischerweise die Reaktion von 2-Amino-5-mercapto-1,3,4-thiadiazol mit Essigsäureanhydrid. Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Ethanol, unter Rückflussbedingungen durchgeführt . Das Produkt wird dann durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren fortgeschrittene Reinigungsverfahren wie Chromatographie und Destillation beinhalten, um eine hochwertige Produktion zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen: N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiol-Derivate zu bilden.
Substitution: Die Acetamidgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Disulfid-Derivate.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Thiadiazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamid wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Bildung verschiedener chemischer Einheiten durch verschiedene Reaktionen .
Biologie: Die Verbindung zeigt signifikante antimikrobielle und antifungale Aktivitäten. Sie wurde gegen verschiedene Bakterien- und Pilzstämme getestet und zeigte vielversprechende Ergebnisse bei der Hemmung ihres Wachstums .
Medizin: Die Forschung hat gezeigt, dass diese Verbindung antikanzerogene Eigenschaften besitzt. Sie kann Apoptose in Krebszellen induzieren und ihre Proliferation hemmen.
Industrie: Im Industriesektor wird N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamid als Korrosionsschutzmittel für Metalle verwendet. Seine Fähigkeit, schützende Filme auf Metalloberflächen zu bilden, macht es wertvoll bei der Verhinderung von Korrosion .
Wirkmechanismus
Der Wirkmechanismus von N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität hemmen. So kann sie beispielsweise die Aktivität von Matrixmetalloproteinasen hemmen, die an der Degradation von extrazellulären Matrixkomponenten beteiligt sind . Zusätzlich kann die Verbindung oxidativen Stress in Zellen induzieren, was zu Apoptose führt .
Wirkmechanismus
Target of Action
It’s known that thiadiazole derivatives, to which this compound belongs, have a broad spectrum of biological activities .
Mode of Action
It’s known that the compound can undergo electrochemical reactions in the presence of p-benzoquinone, an electrophile . This suggests that it might interact with its targets through electron transfer and chemical reactions .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a variety of biological activities .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests it could have good bioavailability.
Result of Action
It’s known that thiadiazole derivatives can have a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. For instance, it has been used as a corrosion inhibitor, suggesting that it can interact with metal surfaces in certain environments . Additionally, its solubility in DMSO and methanol suggests that the solvent environment can influence its action.
Biochemische Analyse
Biochemical Properties
2-Acetylamino-5-mercapto-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit chitinase with an IC50 value of 0.73 mM in Aspergillus fumigatus . Additionally, it interacts with human carbonic anhydrase enzymes, specifically CA I, CA II, and CA IX, with Ki values of 4.5 µM, 8.8 µM, and 9.5 µM, respectively . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
2-Acetylamino-5-mercapto-1,3,4-thiadiazole has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase enzymes can impact cellular pH regulation and metabolic processes . Furthermore, the compound’s antimicrobial properties suggest its potential in disrupting microbial cell function and growth .
Molecular Mechanism
The molecular mechanism of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole involves its binding interactions with biomolecules and enzyme inhibition. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, its acetylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is stable when stored at -20°C and has a melting point of 284-286°C . Studies have shown that its biological activity can be maintained over extended periods, making it suitable for long-term experiments
Dosage Effects in Animal Models
The effects of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-Acetylamino-5-mercapto-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of carbonic anhydrase enzymes affects the bicarbonate buffering system and cellular pH regulation . Additionally, the compound’s interaction with chitinase suggests its involvement in the degradation of chitin-containing biomolecules . These interactions highlight its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole within cells and tissues involve specific transporters and binding proteins. The compound’s solubility in DMSO and methanol facilitates its uptake and distribution in biological systems . Its interactions with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole is influenced by its chemical structure and interactions with cellular components. The compound’s thiol and acetylamino groups may direct it to specific compartments or organelles, such as the cytoplasm or mitochondria . Additionally, post-translational modifications and targeting signals can further refine its localization and activity within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-Amino-5-mercapto-1,3,4-thiadiazol
- N-(4-Nitrophenyl)acetohydrazonoyl bromid
- 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenyl-propionamid
Vergleich: N-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-acetamid ist durch seine Acetamidgruppe einzigartig, die seine Löslichkeit und Reaktivität im Vergleich zu anderen Thiadiazolderivaten erhöht. Das Vorhandensein der Thiolgruppe trägt ebenfalls zu seiner starken Bindungsaffinität zu Metalloberflächen bei, was es zu einem effektiven Korrosionsschutzmittel macht .
Eigenschaften
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186535 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32873-56-6 | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32873-56-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8475348K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-acetylamino-5-mercapto-1,3,4-thiadiazole a potential candidate for corrosion inhibition?
A1: While the provided research abstract [] does not delve into the specific mechanisms, it highlights the incorporation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole into chitosan coatings to enhance the anticorrosive protection of zinc. This suggests that the compound likely interacts with the zinc surface, forming a protective layer. The presence of nitrogen and sulfur atoms in its structure, particularly the mercapto (-SH) group, hints at its potential to form strong bonds with metal surfaces, a characteristic commonly found in effective corrosion inhibitors. Further research would be needed to confirm the exact interaction mechanism and the role of the chitosan matrix in enhancing its effectiveness.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















